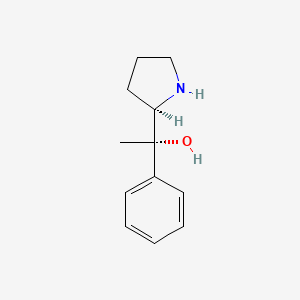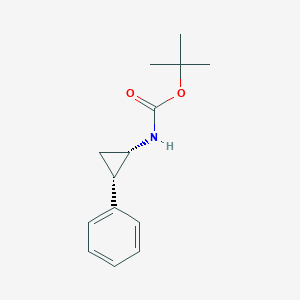
1,1,6,6-Tetra(thiophen-2-yl)hexane
Vue d'ensemble
Description
1,1,6,6-Tetra(thiophen-2-yl)hexane is an organic compound with the molecular formula C22H22S4 It is characterized by the presence of four thiophene rings attached to a hexane backbone Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Méthodes De Préparation
The synthesis of 1,1,6,6-Tetra(thiophen-2-yl)hexane typically involves a multi-step process. One common synthetic route includes the following steps :
Stage 1: 2,2’-dithienylmethane is reacted with lithium methylsulfinyl carbanion in tetrahydrofuran and hexane at 0°C.
Stage 2: The resulting intermediate is then reacted with 1,4-dibromo-butane in tetrahydrofuran and hexane under regioselective conditions.
This method yields the desired product with a high degree of purity and efficiency. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Analyse Des Réactions Chimiques
1,1,6,6-Tetra(thiophen-2-yl)hexane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydrothiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,6,6-Tetra(thiophen-2-yl)hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems and interactions.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,1,6,6-Tetra(thiophen-2-yl)hexane involves its interaction with molecular targets through its thiophene rings. These interactions can affect various pathways, including electron transport and molecular recognition processes. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,6,6-Tetra(thiophen-2-yl)hexane can be compared with other thiophene-containing compounds, such as:
2,2’-Bithiophene: A simpler compound with two thiophene rings.
3,4-Ethylenedioxythiophene (EDOT): A thiophene derivative used in the production of conductive polymers.
Thiophene-2-carboxaldehyde: A functionalized thiophene used in various organic syntheses.
The uniqueness of this compound lies in its tetra-substituted structure, which imparts distinct electronic properties and makes it suitable for specialized applications in materials science and organic electronics.
Propriétés
IUPAC Name |
2-(1,6,6-trithiophen-2-ylhexyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22S4/c1(7-17(19-9-3-13-23-19)20-10-4-14-24-20)2-8-18(21-11-5-15-25-21)22-12-6-16-26-22/h3-6,9-18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXLCTPLVHFHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCCC(C2=CC=CS2)C3=CC=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


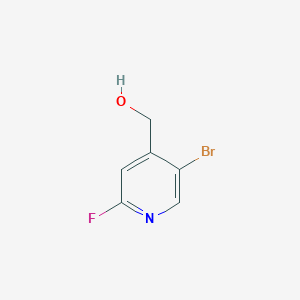

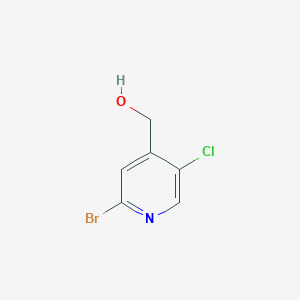

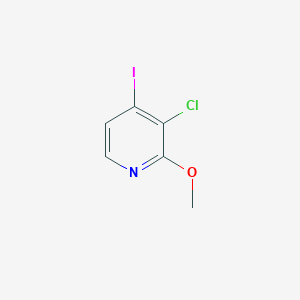
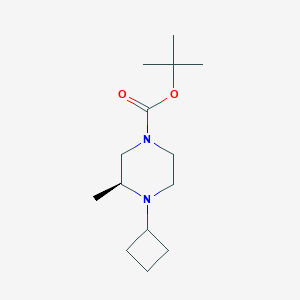
![tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate](/img/structure/B3092434.png)
![Methyl [1-methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetate](/img/structure/B3092440.png)

